molecular formula C11H12N2O B14843119 3-Cyclopropoxy-5-ethylisonicotinonitrile

3-Cyclopropoxy-5-ethylisonicotinonitrile

Cat. No.: B14843119
M. Wt: 188.23 g/mol
InChI Key: XSWFHQRZFCTDIQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethylisonicotinonitrile is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound features a cyclopropoxy group and an ethyl group attached to an isonicotinonitrile core, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethylisonicotinonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Cyclopropoxy-5-ethylisonicotinonitrile has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethylisonicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-5-methylisonicotinonitrile
  • 3-Cyclopropoxy-5-propylisonicotinonitrile
  • 3-Cyclopropoxy-5-butylisonicotinonitrile

Uniqueness

3-Cyclopropoxy-5-ethylisonicotinonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethylpyridine-4-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-8-6-13-7-11(10(8)5-12)14-9-3-4-9/h6-7,9H,2-4H2,1H3

InChI Key

XSWFHQRZFCTDIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C#N)OC2CC2

Origin of Product

United States

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